molecular formula C11H16FN B13198212 3-fluoro-N-(2-methylbutyl)aniline

3-fluoro-N-(2-methylbutyl)aniline

Cat. No.: B13198212
M. Wt: 181.25 g/mol
InChI Key: XEUGFHWEUWBVHS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the amino group is substituted with a 3-fluoro group and a 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methylbutyl)aniline typically involves the reaction of 3-fluoroaniline with 2-methylbutyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-fluoro-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-fluoroaniline: Lacks the 2-methylbutyl group, making it less hydrophobic.

    N-(2-methylbutyl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.

    3-chloro-N-(2-methylbutyl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

3-fluoro-N-(2-methylbutyl)aniline is unique due to the presence of both the fluorine atom and the 2-methylbutyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

3-fluoro-N-(2-methylbutyl)aniline

InChI

InChI=1S/C11H16FN/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,13H,3,8H2,1-2H3

InChI Key

XEUGFHWEUWBVHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=CC=C1)F

Origin of Product

United States

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